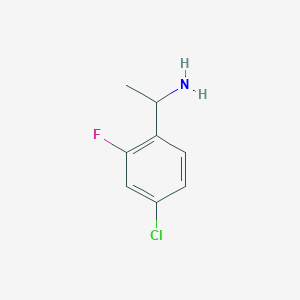

1-(4-Chloro-2-fluorophenyl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXKAEMBENYOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Chloro 2 Fluorophenyl Ethan 1 Amine

Precursor Synthesis and Functional Group Transformations

The initial stages of synthesis are centered on creating the foundational carbon skeleton, primarily the ketone intermediate, 1-(4-chloro-2-fluorophenyl)ethanone.

| Property | Value |

| CAS Number | 175711-83-8 |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol |

| Boiling Point | 233 °C |

| Flash Point | 95 °C |

| Density | 1.258 g/cm³ |

Data sourced from Echemi. echemi.com

An alternative pathway to the target amine involves the reduction of a nitroalkene intermediate. This method circumvents the ketone precursor and builds the amine functionality from a nitro group. The general two-step process is as follows:

Henry Reaction: The synthesis of the nitroalkene, (E/Z)-1-(4-chloro-2-fluorophenyl)-2-nitroprop-1-ene, is typically achieved through a base-catalyzed condensation reaction between 4-chloro-2-fluorobenzaldehyde (B1630973) and nitroethane.

Reduction: The resulting nitroalkene is then reduced to the saturated primary amine. This transformation requires the reduction of both the carbon-carbon double bond and the nitro group. Catalytic transfer hydrogenation is an effective method for this step, often employing catalysts like Palladium on carbon (Pd/C) with a hydrogen source. ursinus.edu Other reducing agents, such as ammonia (B1221849) borane (B79455) (BH₃NH₃), have also been utilized for the chemoselective reduction of nitroalkenes to nitroalkanes, which can then be further reduced to the desired amine. beilstein-journals.org

This route is valued for its ability to introduce the nitrogen atom early in the synthetic sequence and for its applicability to a wide range of substituted benzaldehydes.

The most common and industrially significant method for preparing 1-(4-chloro-2-fluorophenyl)ethanone is the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves treating 1-chloro-3-fluorobenzene (B165101) with an acetylating agent in the presence of a Lewis acid catalyst. wikipedia.orglibretexts.org

The reaction proceeds via the formation of a highly electrophilic acylium ion from the interaction of the acetylating agent and the Lewis acid. youtube.com This ion then attacks the aromatic ring. The substitution occurs predominantly at the position para to the chlorine atom and ortho to the fluorine atom due to the directing effects of the halogen substituents.

Common reagents and catalysts for this reaction are detailed in the table below.

| Component | Examples | Role |

| Aromatic Substrate | 1-Chloro-3-fluorobenzene | The foundational aromatic ring. |

| Acetylating Agent | Acetyl chloride, Acetic anhydride | Source of the acetyl group (CH₃CO-). google.com |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | Activates the acetylating agent to form the acylium ion. youtube.comgoogle.com |

| Solvent | Dichloromethane, 1,2-dichloroethane, or excess 1-chloro-3-fluorobenzene | Provides the reaction medium. google.com |

A key advantage of Friedel-Crafts acylation is that the product ketone is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.orglibretexts.org

Amine Formation and Stereoselective Synthesis

With the ketone precursor in hand, the focus shifts to the formation of the amine group. This can be achieved through direct methods or through more complex stereoselective strategies to control the chirality of the final product.

Reductive amination is a widely used method to convert ketones into amines. wikipedia.org This process transforms 1-(4-chloro-2-fluorophenyl)ethanone into 1-(4-chloro-2-fluorophenyl)ethan-1-amine. The reaction typically occurs in a single pot and involves two key stages:

Imine Formation: The ketone reacts with an amine source, such as ammonia or ammonium (B1175870) acetate, under weakly acidic conditions to form an intermediate imine. This step is a reversible equilibrium. wikipedia.org

Reduction: The imine intermediate is then reduced in situ to the final amine. A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions. masterorganicchemistry.com

The table below lists common reducing agents used in this process.

| Reducing Agent | Characteristics |

| Sodium Borohydride (B1222165) (NaBH₄) | A common, cost-effective reagent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of ketones, effective at neutral or slightly acidic pH. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and selective reagent that is particularly effective for reductive aminations and tolerates a wide range of functional groups. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) for the reduction. |

This method is highly versatile and represents a direct and efficient route to the target amine from its ketone precursor. organic-chemistry.org

Many applications, particularly in the pharmaceutical industry, require a specific enantiomer of the chiral amine. yale.edu Asymmetric catalytic hydrogenation of the intermediate imine (formed from 1-(4-chloro-2-fluorophenyl)ethanone) is a powerful strategy to achieve this.

This method involves the use of a chiral transition metal catalyst, which creates a chiral environment for the hydrogenation reaction. The catalyst, typically based on metals like rhodium, ruthenium, or iridium, is complexed with a chiral ligand. This complex preferentially catalyzes the addition of hydrogen to one face of the imine, leading to the formation of one enantiomer of the amine in excess. The development of new chiral Brønsted acids and other organocatalysts also provides pathways for the enantioselective synthesis of chiral amines and their derivatives. nih.gov The ability to synthesize specific enantiomers is crucial as different stereoisomers can have vastly different biological activities. yale.edu

Enantioselective Synthesis via Chiral Auxiliaries and Catalysts

The direct synthesis of a specific enantiomer of this compound can be achieved through enantioselective methods, which employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Asymmetric hydrogenation of the corresponding prochiral imine is a prominent strategy. This involves the use of transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine (B1218219) ligands. While specific catalysts tailored for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of asymmetric imine hydrogenation are well-established and offer a viable route to the desired enantiomer with high enantiomeric excess (ee).

Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Diastereoselective Processes for this compound

Diastereoselective synthesis offers an alternative route to enantiomerically pure this compound. This method involves the reaction of a prochiral precursor with a chiral reagent or auxiliary to form a mixture of diastereomers, which can then be separated due to their different physical properties.

A notable example is the use of chiral sulfinimines, such as (R)- or (S)-tert-butanesulfinamide. The condensation of 1-(4-chloro-2-fluorophenyl)ethanone with a chiral sulfinamide yields a chiral N-sulfinylimine. Subsequent reduction of this imine with a non-chiral reducing agent, such as sodium borohydride, proceeds with high diastereoselectivity, favoring the formation of one diastereomer. The chiral auxiliary can then be cleaved under acidic conditions to afford the desired enantiomer of the amine with high optical purity. This method has been successfully applied to the synthesis of structurally similar chiral amines.

Chiral Resolution Strategies for Enantiomeric Enrichment

Chiral resolution is a widely used method for separating a racemic mixture of this compound into its individual enantiomers. This approach relies on the differential interaction of the enantiomers with a chiral resolving agent or a chiral environment.

Classical Resolution Techniques using Chiral Acids

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyltartaric acid and di-p-toluoyltartaric acid.

The process typically involves dissolving the racemic amine and the chiral acid in a suitable solvent. One of the diastereomeric salts will preferentially crystallize out of the solution. After separation by filtration, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. The choice of the chiral acid and the solvent system is critical for achieving efficient separation and high enantiomeric purity.

| Resolving Agent | Potential Outcome |

| (+)-Tartaric Acid | Formation of diastereomeric salts with differing solubilities |

| (-)-Tartaric Acid | Formation of diastereomeric salts with differing solubilities |

| (+)-Dibenzoyltartaric Acid | Often provides better separation due to the larger, more rigid structure of the resolving agent |

| (-)-Dibenzoyltartaric Acid | Often provides better separation due to the larger, more rigid structure of the resolving agent |

Kinetic Resolution Approaches

Kinetic resolution is based on the different reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This difference in reactivity allows for the selective transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched.

Enzymatic kinetic resolution using lipases is a particularly effective method for resolving chiral amines. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer of the amine in the presence of an acyl donor. This results in an acylated product and the unreacted, enantiomerically enriched amine, which can then be separated. The efficiency of the resolution is dependent on factors such as the choice of lipase, the acyl donor, the solvent, and the reaction temperature.

Chromatographic Enantioseparation Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), are powerful tools for the analytical and preparative separation of enantiomers. The separation is based on the differential interactions of the enantiomers with the chiral environment of the CSP.

For the enantioseparation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. For example, a Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been shown to be effective for separating the enantiomers of similar aromatic amines. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is crucial for achieving optimal separation.

| Chiral Stationary Phase | Typical Mobile Phase |

| Chiralpak AD-H | Hexane/Isopropanol |

| Chiralcel OD-H | Hexane/Isopropanol |

| Chiralpak IA | Hexane/Isopropanol |

Racemization Strategies for Unwanted Enantiomers

For phenylethylamine derivatives like this compound, several racemization methods can be employed. One common approach involves the formation of an imine intermediate. The unwanted enantiomer can be converted to the corresponding imine, which is achiral, and then reduced back to the racemic amine. This can be achieved through various chemical methods. Another strategy involves the use of a heterogeneous catalyst, such as palladium on carbon, at elevated temperatures to facilitate the racemization process.

Novel Synthetic Route Development

The development of new synthetic strategies for this compound is driven by the need for more efficient, selective, and sustainable chemical processes. Innovations focus on both traditional chemical transformations and emerging biocatalytic methods.

The conversion of 1-(4-chloro-2-fluorophenyl)ethanone to the target amine is central to its synthesis. Two principal alternative pathways are prominent: chemical synthesis via reductive amination and biocatalytic synthesis using enzymes.

Chemical Synthesis: Reductive Amination

Reductive amination is a robust and widely used method for converting ketones and aldehydes into amines. wikipedia.org The process involves two key steps: the reaction of the carbonyl group of 1-(4-chloro-2-fluorophenyl)ethanone with an ammonia source to form an imine intermediate, followed by the reduction of this imine to the final amine. wikipedia.orgmasterorganicchemistry.com This reaction is typically performed in a one-pot procedure where the imine is formed and reduced in situ. acsgcipr.org

A variety of reducing agents can be employed, each with specific advantages. Common choices include borohydride reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it selectively reduces the imine intermediate in the presence of the unreacted ketone. masterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas with a metal catalyst (e.g., Palladium on carbon), represents a greener alternative by avoiding stoichiometric inorganic hydrides. acsgcipr.org Another classic variant is the Leuckart reaction, which utilizes ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. scispace.comresearchgate.net

Biocatalytic Synthesis: A Green Alternative

A novel and highly attractive alternative to chemical methods is the use of biocatalysis. researchgate.net Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) can catalyze the conversion of a ketone to a chiral amine with high efficiency and exceptional stereoselectivity. google.comyork.ac.uk This is particularly important in pharmaceutical applications where a single enantiomer of a chiral amine is often required.

The transaminase-mediated reaction involves the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or L-alanine) to the ketone substrate, 1-(4-chloro-2-fluorophenyl)ethanone. researchgate.netuni-greifswald.de This process is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). mdpi.com The key advantages of this biocatalytic route are its high enantioselectivity (often >99% enantiomeric excess), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. researchgate.netmdpi.com The selection of an appropriate (R)- or (S)-selective transaminase allows for the direct synthesis of the desired enantiomer of this compound. nih.gov

Optimizing Reductive Amination

For the chemical reductive amination pathway, several factors can be fine-tuned. The choice of reducing agent is critical; for instance, while effective, NaBH₃CN is highly toxic, making a less hazardous alternative like NaBH(OAc)₃ preferable in many contexts. masterorganicchemistry.com The reaction solvent, temperature, pH, and concentration of the ammonia source also significantly influence the rate of imine formation and the subsequent reduction. Acid catalysts are sometimes added to accelerate the dehydration step that forms the imine. nih.gov For catalytic hydrogenation, optimization involves selecting the appropriate catalyst, solvent, hydrogen pressure, and temperature to achieve high conversion and selectivity while minimizing side reactions. nih.gov

Below is a table summarizing the optimization parameters for the reductive amination of a model acetophenone, which are applicable to the synthesis of this compound.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Reducing Agent | NaBH(OAc)₃ | H₂/Pd-C | Ammonium Formate | Choice affects selectivity, safety, and cost. H₂/Pd-C is a greener option. |

| Solvent | DCE | Methanol | Neat (No Solvent) | Solvent influences solubility and reaction rates. |

| Temperature | Room Temp. | 50 °C | 180-200 °C (Leuckart) | Higher temperatures can increase reaction rate but may lead to side products. |

| Catalyst | Acetic Acid | None | Formic Acid | Acid catalysis can accelerate imine formation. |

Optimizing Biocatalytic Synthesis

The efficiency of transaminase-catalyzed reactions is highly dependent on a range of interdependent parameters. nih.gov One of the primary challenges is overcoming unfavorable reaction equilibria to drive the reaction toward the amine product. researchgate.net This can be achieved by using a high concentration of the amine donor or by removing the ketone co-product as it forms.

Key variables for optimization include the specific transaminase enzyme selected, pH, temperature, and the presence of co-solvents like dimethylsulfoxide (DMSO) to improve substrate solubility. nih.gov The substrate loading (concentration of the ketone) and enzyme loading are also critical for maximizing space-time yield and ensuring the economic feasibility of the process. nih.govfrontiersin.org

The following interactive table illustrates typical parameters optimized in a transaminase-mediated synthesis.

| Parameter | Condition A | Condition B | Condition C | Impact on Efficiency |

|---|---|---|---|---|

| Enzyme Loading | 5% (w/w) | 10% (w/w) | 15% (w/w) | Higher loading increases rate but also cost. |

| Substrate Loading (g/L) | 25 g/L | 50 g/L | 75 g/L | Higher loading improves process intensity but can lead to substrate/product inhibition. |

| pH | 7.5 | 8.2 | 9.0 | Enzyme activity and stability are highly pH-dependent; optimal pH must be determined empirically. |

| Temperature (°C) | 30 °C | 40 °C | 45 °C | Affects enzyme activity and stability; an optimal balance is required. |

| Co-solvent (% v/v) | None | 10% DMSO | 20% DMSO | Improves solubility of hydrophobic substrates but can impact enzyme stability and activity. |

Chemical Reactivity and Reaction Mechanisms of 1 4 Chloro 2 Fluorophenyl Ethan 1 Amine

Reactions of the Amine Functional Group

The primary amine group in 1-(4-chloro-2-fluorophenyl)ethan-1-amine is a nucleophilic center, readily participating in a variety of chemical transformations. These reactions are fundamental to the synthesis of a wide range of derivatives.

Acylation and Amidation Reactions

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophilic carbonyl carbons. This reactivity allows for the formation of amides through acylation reactions with acylating agents such as acyl chlorides and acid anhydrides.

The general mechanism for the acylation of a primary amine with an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the corresponding amide.

For instance, the reaction of a primary amine with an acyl chloride, such as acetyl chloride or benzoyl chloride, in the presence of a base to neutralize the HCl byproduct, results in the formation of an N-substituted amide. While specific studies on this compound are not prevalent, the synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives has been reported, indicating that similar amines readily undergo acylation. researchgate.net The reaction of primary amines with benzoyl chloride, for example, is a well-established method for the formation of benzamides. gauthmath.com

Similarly, acid anhydrides react with primary amines to form amides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the amide and a carboxylic acid as a byproduct.

Table 1: Examples of Acylation and Amidation Reactions of Primary Amines

| Reactant 1 | Acylating Agent | Product Type |

| Primary Amine | Acyl Chloride | N-Substituted Amide |

| Primary Amine | Acid Anhydride | N-Substituted Amide |

| Primary Amine | Carboxylic Acid (with coupling agent) | N-Substituted Amide |

Alkylation Reactions

The amine group of this compound can also undergo N-alkylation with alkyl halides. This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, leading to the formation of a secondary amine. The primary amine can be converted into a secondary or tertiary amine through successive alkylation steps. However, controlling the degree of alkylation can be a challenge, often leading to a mixture of products. The use of specific reaction conditions and stoichiometries of reactants can favor the formation of the desired product. For example, the alkylation of diphenylamines with chloroacetonitrile (B46850) has been demonstrated as a method for N-alkylation. researchgate.net

Formation of Imines and Schiff Bases

Primary amines, such as this compound, react with aldehydes and ketones in a condensation reaction to form imines, which are also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. Aromatic aldehydes, such as benzaldehyde, readily react with primary amines to form stable Schiff bases. masterorganicchemistry.com The reaction rate is generally highest at a pH of around 5. libretexts.org

Table 2: General Reaction for the Formation of Imines (Schiff Bases)

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (e.g., Benzaldehyde) | N-(1-(4-chloro-2-fluorophenyl)ethylidene)aniline derivative |

| This compound | Ketone (e.g., Acetone) | N-(1-(4-chloro-2-fluorophenyl)ethyl)-propan-2-imine derivative |

Reactions Involving the Halogenated Aromatic Ring

The 4-chloro-2-fluorophenyl group of the molecule can participate in aromatic substitution reactions, although the presence of the halogen atoms and the aminoethyl substituent influences the ring's reactivity and the position of substitution.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. The chloro and fluoro groups are ortho-, para-directing deactivators. The ethylamine (B1201723) substituent at position 1 is generally considered an activating group and is also ortho-, para-directing.

The directing effects of the existing substituents will determine the position of further electrophilic attack. The fluorine atom is at position 2, the chlorine atom at position 4, and the ethan-1-amine group at position 1. The positions ortho and para to the activating ethylamine group are positions 2, 4, and 6. The positions ortho and para to the fluorine atom are positions 1 and 3, and 5 respectively. The positions ortho and para to the chlorine atom are positions 3 and 5, and 1 respectively.

Considering the combined directing effects, electrophilic substitution is most likely to occur at positions 3, 5, or 6. The precise outcome would depend on the specific electrophile and the reaction conditions. For example, in the nitration of chlorobenzene, substitution occurs at the ortho and para positions to the chlorine atom. bartleby.com Similarly, nitration of other deactivated aromatic compounds has been studied, providing insights into the regioselectivity of such reactions. rsc.org

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki Coupling)

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org In a hypothetical reaction, this compound could act as the amine coupling partner with an aryl halide or triflate. The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. wikipedia.org

A variety of phosphine-based ligands are employed to facilitate this transformation, with the choice of ligand being crucial for the reaction's success, influencing reaction rates and substrate scope. acsgcipr.org Common bases used include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃). libretexts.org

Table 1: Illustrative Buchwald-Hartwig Amination Reaction Parameters

| Parameter | General Conditions |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, BINAP |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | Room Temperature to 120 °C |

This table presents generalized conditions for the Buchwald-Hartwig amination and is not based on specific experimental data for this compound.

Suzuki Coupling:

The Suzuki coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. organic-chemistry.org In the context of this compound, the chloro-substituent on the phenyl ring could potentially serve as the halide partner in a Suzuki coupling reaction. However, aryl chlorides are generally less reactive than bromides or iodides and often require more specialized catalytic systems. yonedalabs.com

The catalytic cycle of the Suzuki coupling involves the oxidative addition of the aryl halide to a Pd(0) catalyst. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. yonedalabs.com The presence of a base is essential for the activation of the organoboron species. organic-chemistry.org

Table 2: Illustrative Suzuki Coupling Reaction Parameters

| Parameter | General Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Organoboron Reagent | Arylboronic acid, Arylboronic ester |

| Base | K₂CO₃, K₃PO₄, CsF |

| Solvent | Toluene/Water, Dioxane/Water, DMF |

| Temperature | 80-120 °C |

This table presents generalized conditions for the Suzuki coupling and is not based on specific experimental data for this compound.

Reactions at the α-Carbon and Side Chain

The α-carbon of this compound is a stereocenter and a benzylic position, which imparts specific reactivity to this site.

Specific experimental data on the oxidation and reduction potentials of this compound are not available in the surveyed literature. However, the general reactivity of benzylic amines can be considered.

Oxidation: The oxidation of benzylic amines can lead to various products depending on the oxidant and reaction conditions. Mild oxidation may yield imines, while stronger oxidizing agents can lead to cleavage of the C-N bond to form a ketone (in this case, 4-chloro-2-fluoroacetophenone). Metal-free oxidation of benzylic secondary amines to nitrones using hydrogen peroxide has been reported, suggesting that the primary amine of the title compound could potentially be oxidized to an oxime or other related species under controlled conditions. nih.govacs.org The oxidation of amines can also be achieved using reagents like 2-sulfonyloxaziridines (Davis' reagents). acs.org

Reduction: The amine group itself is in its most reduced state. However, if the amine is first converted to an imine or an amide derivative, the C=N or C=O bond, respectively, can be reduced. For instance, N-acylation followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary amine. The stereochemical outcome of such a reduction would depend on the substrate and the reducing agent.

The α-carbon of this compound is a chiral center. Any reaction occurring at this position must consider the stereochemical consequences.

Reactions that proceed through a mechanism that does not involve breaking a bond to the chiral center will generally proceed with retention of configuration. However, if a bond to the chiral center is broken, the stereochemical outcome can be retention, inversion, or racemization, depending on the reaction mechanism.

For example, an S\N2 reaction at the α-carbon (if a suitable leaving group were present) would be expected to proceed with inversion of configuration. Conversely, an S\N1 reaction, which proceeds through a planar carbocation intermediate, would likely lead to racemization.

The use of chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of reactions. For instance, a chiral amine can be used as a chiral auxiliary to induce stereoselectivity in reactions such as aldol (B89426) additions or alkylations. scispace.comsemanticscholar.org Enantioselective synthesis of chiral amines is a significant area of research, often employing transition metal-catalyzed asymmetric hydrogenation. nih.gov While no specific examples utilizing this compound as a chiral auxiliary were found, its chiral nature suggests its potential in such applications.

If the unwanted enantiomer of a chiral amine is produced, racemization procedures can sometimes be employed to recycle it. For benzylic amines, this might involve a reversible oxidation to an achiral imine followed by reduction. rsc.org

Derivatization and Application As a Synthetic Intermediate

Synthesis of Complex Organic Molecules

The unique combination of a reactive amine group and a halogenated phenyl ring allows for the incorporation of this compound into diverse and complex molecular frameworks, including heterocyclic systems, amides, and ureas.

The primary amine functionality of 1-(4-chloro-2-fluorophenyl)ethan-1-amine is a key feature for its use in the synthesis of nitrogen-containing heterocycles. Multicomponent reactions (MCRs) are a particularly efficient method for building complex heterocyclic scaffolds in a single step. dntb.gov.uaresearchgate.netnih.govrsc.org For instance, the amine can act as the nitrogen source in reactions with diketones, aldehydes, and other reagents to form substituted pyrroles, imidazoles, or pyridines. nih.govmdpi.com

One common strategy involves the Paal-Knorr synthesis, where the primary amine is condensed with a 1,4-dicarbonyl compound to yield a substituted pyrrole (B145914). By reacting this compound with a compound like hexane-2,5-dione, a corresponding N-substituted pyrrole derivative can be synthesized.

Table 1: Representative Heterocyclic Systems from this compound This table illustrates potential heterocyclic products based on established synthetic routes for primary amines.

| Reagent(s) | Heterocyclic Product Class | Example Product Structure |

| Hexane-2,5-dione | Pyrrole | 1-(1-(4-Chloro-2-fluorophenyl)ethyl)-2,5-dimethyl-1H-pyrrole |

| Pentane-2,4-dione, Formaldehyde | Dihydropyridine | 1-(1-(4-Chloro-2-fluorophenyl)ethyl)-1,4-dihydropyridine derivative |

| Aryl glyoxal, Amidine | Imidazole | 5-Aryl-1-(1-(4-chloro-2-fluorophenyl)ethyl)-1H-imidazole derivative |

The nucleophilic nature of the amine group in this compound makes it an ideal substrate for acylation and related reactions to form amides and ureas.

Amides: Substituted amides are readily prepared by reacting the amine with acylating agents such as acyl chlorides or carboxylic anhydrides. nih.govhud.ac.ukkhanacademy.org The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl). This straightforward transformation allows for the introduction of a wide variety of acyl groups. organic-chemistry.org

Ureas: Similarly, substituted ureas can be synthesized by reacting this compound with isocyanates. asianpubs.orgresearchgate.net This addition reaction is generally high-yielding and provides direct access to unsymmetrical ureas. A study on the synthesis of urea (B33335) derivatives from various halogenated anilines demonstrates the feasibility of this reaction type, where 4-chloro-2-fluoroaniline (B1294793) was successfully reacted with an isocyanate to produce the corresponding urea. nih.gov This supports the analogous reactivity for this compound. Alternative, phosgene-free methods include reactions with carbamoylating reagents or the catalytic carbonylation of amines. organic-chemistry.org

Table 2: Synthesis of Amide and Urea Derivatives Illustrative examples of derivatives obtainable from this compound.

| Reagent | Derivative Class | Example Product Name |

| Benzoyl chloride | Amide | N-(1-(4-Chloro-2-fluorophenyl)ethyl)benzamide |

| Acetic anhydride | Amide | N-(1-(4-Chloro-2-fluorophenyl)ethyl)acetamide |

| Phenyl isocyanate | Urea | 1-(1-(4-Chloro-2-fluorophenyl)ethyl)-3-phenylurea |

| 4-Nitrophenyl isocyanate | Urea | 1-(1-(4-Chloro-2-fluorophenyl)ethyl)-3-(4-nitrophenyl)urea |

The construction of complex three-dimensional architectures such as spirocycles and bridged systems often relies on key cyclization reactions where amine functionalities play a critical role.

Spiro Compounds: Spirocycles can be synthesized through various strategies, including intramolecular cyclizations or multicomponent reactions. nih.gov Primary amines can be used in reactions with cyclic ketones to form spirocyclic amines or amides after a series of condensation and rearrangement steps. mdpi.comresearchgate.net For example, a potential route could involve the condensation of this compound with a cyclic ketone and another component in a sequence that leads to a spiro-heterocycle. nih.gov

Bridged Systems: Chiral amines are valuable precursors for the asymmetric synthesis of bridged aza-bicyclic compounds. acs.orgnih.gov These rigid structures are of significant interest in medicinal chemistry. Synthetic strategies often involve intramolecular C-H amination or complex rearrangement cascades to form the bicyclic core. acs.orgescholarship.org The chiral center in this compound makes it a suitable candidate for stereoselective syntheses of such bridged systems, where it could control the stereochemistry of the final product. nih.gov

Development of Analogs with Modified Structural Motifs

Systematic modification of the this compound structure is a key strategy for developing new compounds with tailored properties. Modifications can be targeted at the amine group or the aromatic ring.

The primary amine group is a prime site for structural modification. Standard organic transformations can be employed to convert it into secondary or tertiary amines, or other nitrogen-containing functional groups.

N-Alkylation: The introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. These reactions convert the primary amine into secondary or tertiary amines, altering the steric and electronic properties of the molecule.

N-Acylation: As discussed previously, acylation leads to the formation of amides, which are generally more stable and less basic than the parent amine.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

These modifications are fundamental in structure-activity relationship (SAR) studies, where the impact of changes at the nitrogen atom is systematically evaluated. The synthesis and applications of various derivatives of 1-phenylethylamine (B125046) (α-PEA), a structurally related compound, have been extensively reviewed, highlighting the importance of such modifications. nih.gov

Altering the substitution pattern on the phenyl ring provides another avenue for creating structural diversity. While modifying the existing ring directly is challenging, analogs with different halogen patterns are typically synthesized by starting from differently substituted precursors. The synthesis would begin with a suitably halogenated acetophenone, which is then converted to the corresponding amine via reductive amination. nih.gov

For example, to synthesize an analog with a bromine atom instead of chlorine, one would start with 1-(4-bromo-2-fluorophenyl)ethan-1-one. This approach allows for the systematic exploration of how the type and position of halogen atoms on the phenyl ring influence the properties of the final compounds. Research on the synthesis of various halo-aniline-derived ureas demonstrates the accessibility of precursors with diverse halogenation patterns, such as 2-chloro-4-fluoro, 3-chloro-4-fluoro, and 6-chloro-2-fluoro substitution. nih.gov

Table 3: Potential Analogs with Varied Phenyl Ring Halogenation This table shows hypothetical amine precursors for synthesizing analogs with different halogen patterns.

| Starting Material (Ketone) | Corresponding Amine Analog | Halogen Pattern |

| 1-(4-Bromo-2-fluorophenyl)ethan-1-one | 1-(4-Bromo-2-fluorophenyl)ethan-1-amine | 4-Br, 2-F |

| 1-(2,4-Dichlorophenyl)ethan-1-one | 1-(2,4-Dichlorophenyl)ethan-1-amine | 2-Cl, 4-Cl |

| 1-(4-Chloro-3-fluorophenyl)ethan-1-one | 1-(4-Chloro-3-fluorophenyl)ethan-1-amine | 4-Cl, 3-F |

| 1-(2-Chloro-4-fluorophenyl)ethan-1-one | 1-(2-Chloro-4-fluorophenyl)ethan-1-amine | 2-Cl, 4-F |

Modifications of the Ethan-1-amine Side Chain

The reactivity of the primary amine in this compound allows for straightforward modifications to the ethan-1-amine side chain. These reactions are fundamental in building molecular complexity and accessing novel chemical entities.

N-Acylation:

N-acylation is a common and efficient method for modifying the amine group. This reaction involves the treatment of this compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. For instance, the synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives has been reported, highlighting a similar transformation on a closely related analogue. This suggests the feasibility of analogous reactions with the title compound. The general approach involves reacting the amine with a suitable carboxylic acid derivative to form an amide linkage.

N-Alkylation:

The introduction of alkyl groups onto the nitrogen atom can be achieved through N-alkylation. This can be accomplished by reacting the amine with an alkyl halide. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. To circumvent this, reductive amination is often the preferred method for controlled mono-alkylation.

Reductive Amination:

Reductive amination provides a more controlled approach to N-alkylation. This two-step, one-pot process involves the initial reaction of the primary amine with a ketone or aldehyde to form an imine intermediate. The subsequent in-situ reduction of the imine with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the corresponding secondary or tertiary amine. This method is highly versatile, allowing for the introduction of a wide array of substituents depending on the carbonyl compound used.

Formation of Ureas:

Urea derivatives can be synthesized from this compound by reaction with isocyanates or by using phosgene (B1210022) equivalents. The reaction with an isocyanate is a direct and often high-yielding method to produce unsymmetrical ureas. Alternatively, reagents like carbonyldiimidazole (CDI) can be used to first activate the amine, which then reacts with another amine to form the urea linkage.

Formation of Sulfonamides:

The synthesis of sulfonamides is another important derivatization of the primary amine. This is typically achieved by reacting this compound with a sulfonyl chloride in the presence of a base. This reaction forms a stable sulfonamide bond and is a common strategy in medicinal chemistry to introduce the sulfonyl group.

The following table summarizes the various modifications of the ethan-1-amine side chain of this compound:

| Modification Type | Reagent Class | Resulting Functional Group |

| N-Acylation | Acyl chlorides, Acid anhydrides | Amide |

| N-Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Secondary/Tertiary Amine |

| Urea Formation | Isocyanates, Phosgene equivalents | Urea |

| Sulfonamide Formation | Sulfonyl chlorides | Sulfonamide |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 1-(4-chloro-2-fluorophenyl)ethan-1-amine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂).

Aromatic Region (approx. 7.0-7.5 ppm): The three protons on the substituted phenyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The proton ortho to the fluorine atom is expected to be a doublet of doublets, as will the other aromatic protons, with coupling constants reflecting their ortho, meta, and para relationships to each other and to the fluorine atom.

Methine Proton (CH, approx. 4.1-4.3 ppm): This proton, being attached to a carbon adjacent to both the aromatic ring and the amine group, will appear as a quartet due to coupling (³JHH) with the three methyl protons.

Amine Protons (NH₂, approx. 1.5-2.5 ppm): The two amine protons typically appear as a broad singlet. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Methyl Protons (CH₃, approx. 1.3-1.5 ppm): The three protons of the methyl group will appear as a doublet, coupled to the single methine proton (³JHH).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

Aromatic Carbons (approx. 115-165 ppm): The six aromatic carbons will have chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and is expected to resonate at a high chemical shift (downfield). The other aromatic carbons will also exhibit smaller C-F couplings.

Methine Carbon (CH, approx. 50-55 ppm): The benzylic carbon attached to the amine group is expected in this region.

Methyl Carbon (CH₃, approx. 20-25 ppm): The terminal methyl carbon typically appears in the upfield region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Notes |

| CH₃ | ~1.4 | Doublet (d) | ~24 | Coupled to methine proton. |

| NH₂ | ~2.0 | Broad Singlet (br s) | N/A | Shift is solvent dependent. |

| CH | ~4.2 | Quartet (q) | ~52 | Benzylic proton. |

| Ar-H | ~7.1-7.4 | Multiplet (m) | ~115-135 | Complex splitting due to H-H and H-F coupling. |

| Ar-C (quaternary) | N/A | N/A | ~125-145 | Includes C-Cl and C-CH(NH₂)CH₃ carbons. |

| Ar-C-F (quaternary) | N/A | N/A | ~158-162 | Large ¹JCF coupling expected. |

Multinuclear NMR (e.g., ¹⁹F NMR for Fluorine-Containing Analogues)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. nih.gov The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. For fluorinated aromatic compounds, chemical shifts are typically reported relative to a standard like CFCl₃. colorado.edu Based on data for similar 2-fluoro-4-substituted aromatic compounds, the ¹⁹F signal for this molecule is expected to appear in the range of -110 to -120 ppm. researchgate.net The signal would likely be a complex multiplet due to coupling with the ortho and meta aromatic protons.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a key cross-peak would be observed between the methine (CH) proton and the methyl (CH₃) protons, confirming their adjacent relationship. sdsu.edu Correlations between the aromatic protons would also help delineate the spin system on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. youtube.com This would definitively link the proton signals for the CH, CH₃, and aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum.

From the methyl protons (CH₃) to the methine carbon (CH) and the quaternary aromatic carbon C1'.

From the methine proton (CH) to the methyl carbon (CH₃) and to the aromatic carbons ortho to the attachment point (C2' and C6').

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is critical for determining stereochemistry and conformation. For this chiral molecule, NOESY could reveal through-space interactions between the methine proton and specific protons on the aromatic ring, providing insight into the preferred rotational conformation around the C-C bond.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to its specific functional groups. While experimental spectra for this exact compound are not detailed in the search results, assignments can be predicted based on data from similar molecules like 1-phenylethylamine (B125046) and 4-chloro-2-fluoro toluene. nih.govcas.czresearchgate.net

N-H Stretching: The primary amine group will show two characteristic medium-to-weak bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups will be observed just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹).

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-F and C-Cl Stretching: The carbon-fluorine (C-F) stretching vibration is typically strong and appears in the 1250-1350 cm⁻¹ range. The carbon-chlorine (C-Cl) stretch is found at lower wavenumbers, generally in the 700-800 cm⁻¹ region. nih.gov

Interactive Table: Predicted Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium-Weak | Two bands for primary amine. |

| Aromatic C-H Stretch | 3010 - 3100 | Medium | |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong | |

| N-H Bend | 1590 - 1650 | Medium-Strong | Scissoring vibration. |

| Aromatic C=C Stretch | 1450 - 1600 | Variable | Multiple bands expected. |

| C-F Stretch | 1250 - 1350 | Strong | Characteristic for aryl fluorides. |

| C-Cl Stretch | 700 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through analysis of its fragmentation patterns. libretexts.org The molecular weight of this compound is 173.62 g/mol . chemscene.com

For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) at m/z 173. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 175 with approximately one-third the intensity of the M⁺ peak would be a characteristic feature.

The most dominant fragmentation pathway for benzylic amines is typically alpha-cleavage, which involves the cleavage of the bond between the benzylic carbon and the adjacent carbon. libretexts.orglibretexts.org

Alpha-Cleavage: The molecular ion can lose a methyl radical (•CH₃, mass 15) to form a highly stable iminium cation. This would result in the base peak (the most intense peak in the spectrum) at m/z 158 (173 - 15).

Other Fragments: Other significant fragments could arise from cleavage of the aromatic ring or loss of other small molecules. For instance, the chlorofluorophenyl moiety itself could appear as a fragment.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This high precision enables the differentiation between molecules that have the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C₈H₉ClFN, HRMS can verify its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.

The expected monoisotopic mass for the molecular ion [M]⁺ of this compound can be precisely calculated. This calculated value serves as a benchmark for experimental HRMS data to confirm the compound's elemental formula.

| Element | Isotope | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Total Theoretical Exact Mass | 173.041155 |

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion (M⁺) is formed, it is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that helps in elucidating the molecule's structure.

For this compound, the fragmentation is dictated by the chemical nature of the substituted phenyl ring and the ethylamine (B1201723) side chain. The primary amine functional group significantly influences the fragmentation pathways. libretexts.org

Key expected fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. libretexts.org It involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For this compound, the loss of a methyl radical (•CH₃) would result in a highly stable, resonance-stabilized iminium ion.

Benzylic Cleavage: The bond between the chiral carbon and the phenyl ring can break, leading to the formation of a substituted benzyl (B1604629) cation or a radical, depending on where the charge resides.

Loss of Ammonia (B1221849): Elimination of the amino group as ammonia (NH₃) or an amino radical (•NH₂) can occur.

Ring Fragmentation: The substituted aromatic ring can also undergo fragmentation, although this typically requires higher energy and may result in more complex patterns.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes on Formation |

|---|---|---|---|

| 173 | [M]⁺ | [C₈H₉ClFN]⁺ | Molecular Ion |

| 158 | [M - CH₃]⁺ | [C₇H₆ClFN]⁺ | Result of alpha-cleavage, loss of a methyl radical. Expected to be a major peak. |

| 142 | [C₇H₅ClF]⁺ | [C₇H₅ClF]⁺ | Result of benzylic cleavage with loss of the ethylamine portion. |

| 127 | [C₆H₃ClF]⁺ | [C₆H₃ClF]⁺ | Further fragmentation of the aromatic ring. |

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Molecular Structure

While a specific crystal structure for this compound has not been detailed in the surveyed literature, the application of SC-XRD would yield a comprehensive structural dataset. The analysis of a suitable single crystal would reveal how the molecules pack in the solid state, including any intermolecular interactions such as hydrogen bonding involving the amine group. benthamopen.com The data obtained would be crucial for understanding the compound's structure-property relationships.

| Parameter | Description | Example Information Gained |

|---|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). kab.ac.ug | Defines the basic shape of the unit cell. |

| Space Group | Describes the symmetry elements of the unit cell. | Indicates the presence of inversion centers, rotation axes, etc. benthamopen.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. | Defines the size and shape of the repeating unit in the crystal lattice. kab.ac.ug |

| Atomic Coordinates | The x, y, z position of each atom in the unit cell. | Allows for the complete 3D reconstruction of the molecule. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between bonds. | Confirms the molecular connectivity and reveals any structural strain. |

| Flack Parameter | A value used to determine the absolute structure of a chiral crystal. | A value near zero confirms the correct absolute stereochemistry. |

Polymorphism Studies of Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.orgmdpi.com These different crystalline forms, known as polymorphs, have the same chemical composition but differ in the arrangement of molecules in the crystal lattice. researchgate.net Consequently, polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, stability, and mechanical strength. mdpi.com

The study of polymorphism is particularly important for organic molecules, as variations in crystal packing can be influenced by subtle intermolecular interactions like hydrogen bonds and van der Waals forces. nih.gov For a chiral compound such as this compound, the potential for polymorphism exists, although no specific studies detailing different crystalline forms have been reported in the searched literature. Different crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to the formation of distinct polymorphs. acs.orgnih.gov Identifying and characterizing these forms would be essential for controlling the material properties of the compound in its solid state.

| Property | Significance of Variation |

|---|---|

| Crystal Structure | Different space group, unit cell parameters, and molecular packing. nih.gov |

| Melting Point | Each polymorph will have a distinct melting point. |

| Solubility & Dissolution Rate | Can vary significantly, affecting bioavailability in pharmaceutical contexts. |

| Thermodynamic Stability | One polymorph is typically the most stable under a given set of conditions, while others are metastable. |

| Spectroscopic Profile | Solid-state spectroscopic techniques (e.g., FT-IR, Raman, solid-state NMR) can differentiate between polymorphs. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics to model the behavior of electrons and nuclei in molecules.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of 1-(4-Chloro-2-fluorophenyl)ethan-1-amine in various environments, providing a picture of its conformational flexibility and intermolecular interactions over time. Such simulations model the molecule's movement by calculating the forces between atoms and solving the equations of motion.

For a simulation of this compound, a common approach involves placing the molecule in a simulated solvent box, typically filled with water molecules (e.g., TIP3PBOX model), to mimic aqueous conditions. The system is then neutralized by adding counter-ions. The interactions within the system are governed by a force field, with the General Amber Force Field (GAFF) being suitable for drug-like small molecules and the AMBER force field (e.g., FF14SB) for any biomolecules if present. mdpi.com

The simulation protocol generally starts with energy minimization of the entire system to remove any steric clashes. This is followed by a gradual heating of the system to a target temperature (e.g., 300 K) and an equilibration period under constant pressure (e.g., 1 atm). mdpi.com After equilibration, a production run is performed, during which trajectory data is collected for analysis.

Analysis of the MD trajectory can provide key insights into the molecule's stability and flexibility. Common analyses include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Radius of Gyration (Rg): To evaluate the compactness of the molecule's conformation.

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds with solvent molecules or other solutes.

These simulations can reveal the preferred conformations of the ethylamine (B1201723) side chain relative to the substituted phenyl ring and how solvent interactions influence its dynamic behavior.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting the spectroscopic properties of molecules like this compound, aiding in the interpretation of experimental data and confirming structural assignments.

Computational Prediction of NMR and IR Spectra

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, often achieved through Density Functional Theory (DFT) calculations. The process begins with the optimization of the molecule's geometry using a selected functional, such as the widely used B3LYP, and a suitable basis set (e.g., 6-31G(d)). mdpi.comnih.gov

Once the optimized geometry is obtained, NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. ruc.dk These calculations are typically performed at a higher level of theory, for instance, using the B3LYP functional with the 6-311+G(2d,p) basis set, and often include a solvent model (e.g., Polarizable Continuum Model, PCM) to better approximate experimental conditions. mdpi.comruc.dk The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of DFT-predicted shifts allows for the confident assignment of signals in an experimental spectrum. The following table illustrates a hypothetical comparison between predicted and experimental chemical shifts, which is a common way to validate computational results.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| Aromatic CH | 7.10-7.45 | 7.15-7.50 | 115-135 | 117-138 |

| CH-NH₂ | 4.15 | 4.20 | 52.5 | 53.1 |

| CH₃ | 1.45 | 1.48 | 23.8 | 24.2 |

| NH₂ | 1.90 | 1.95 | - | - |

IR Spectra Prediction: Theoretical IR spectra are calculated from the vibrational frequencies of the molecule in its optimized geometry. After confirming the structure is a true energy minimum by ensuring all calculated frequencies are real (not imaginary), the frequencies and their corresponding intensities are plotted to generate a theoretical spectrum. mdpi.com

For this compound, key predicted vibrational modes would include:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region due to asymmetric and symmetric stretching. libretexts.orglibretexts.org

C-H Stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. masterorganicchemistry.com

N-H Bending: A characteristic scissoring vibration for primary amines is found around 1550-1650 cm⁻¹. libretexts.org

Aromatic C=C Stretching: These appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: Aliphatic amine C-N stretches are typically located in the 1000-1250 cm⁻¹ range. libretexts.org

C-Cl and C-F Stretching: Carbon-halogen stretches are strong and appear in the fingerprint region. C-F stretches are typically in the 1000-1400 cm⁻¹ range, while C-Cl stretches are found at lower wavenumbers, generally between 600-800 cm⁻¹. spectroscopyonline.com

Chirality and Stereochemical Modeling

As this compound is a chiral molecule, computational modeling is essential for understanding its stereochemical properties, including the assessment of enantiomeric purity and the mechanisms of chiral recognition.

Computational Assessment of Enantiomeric Excess

While enantiomeric excess (ee) is an experimental measure, computational methods can support its determination. A common experimental method involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form diastereomers, which can then be distinguished and quantified by NMR spectroscopy. acs.org

Computational chemistry can aid this process by modeling the diastereomeric complexes formed. By calculating the optimized geometries and theoretical NMR spectra of both diastereomers, researchers can predict the chemical shift differences (Δδ) between key protons. For example, the methine proton (CH-NH₂) or the methyl protons of the two diastereomers would be expected to have distinct chemical shifts. These theoretical predictions can help in assigning the signals in the experimental spectrum and validating the observed results. acs.org This approach provides a powerful link between theoretical models and practical measurement of enantiomeric purity.

Modeling of Chiral Recognition Processes

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This phenomenon is fundamental to enantioselective catalysis and chiral separations. acs.orgnih.gov Computational modeling can elucidate the mechanisms behind these processes.

For this compound, self-recognition can be modeled by studying the formation of dimers. The interactions between two (R)-enantiomers (homochiral dimer R-R) and between an (R)- and an (S)-enantiomer (heterochiral dimer R-S) can be compared. DFT calculations are used to determine the optimized geometries and binding energies of these non-covalent complexes. A significant difference in the calculated binding energies between the homochiral and heterochiral dimers would suggest a preference for self-association, a phenomenon known as self-induced diastereomeric anisochronism (SIDA) which can sometimes be observed by NMR. acs.org The primary interactions responsible for dimerization, such as hydrogen bonding between the amine groups and potential π-stacking of the phenyl rings, can be analyzed to understand the structural basis of the chiral recognition.

Conclusion and Future Research Directions

Summary of Key Chemical Advancements for 1-(4-Chloro-2-fluorophenyl)ethan-1-amine

The synthesis of enantiomerically pure this compound is a key focus of research, given its importance as a chiral intermediate. Significant advancements have been made in developing stereoselective synthetic routes to obtain the desired enantiomer with high purity.

One of the most common and efficient methods for the synthesis of this chiral amine is the asymmetric reductive amination of the corresponding ketone, 1-(4-chloro-2-fluorophenyl)ethanone. This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine, which is then stereoselectively reduced to the desired amine. organic-chemistry.org The success of this method hinges on the use of chiral catalysts, such as those based on transition metals like iridium or rhodium, complexed with chiral ligands. organic-chemistry.org These catalysts create a chiral environment that directs the reduction to favor the formation of one enantiomer over the other.

Another prominent method is asymmetric transfer hydrogenation . This technique also involves the reduction of an imine intermediate but utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral catalyst. nih.gov This approach offers mild reaction conditions and avoids the use of high-pressure hydrogen gas, making it an attractive alternative for industrial applications.

The precursor, 1-(4-chloro-2-fluorophenyl)ethanone, is readily prepared through methods like the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (B165101). The physical and chemical properties of this precursor are well-documented, aiding in the optimization of the subsequent amination reactions.

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₈H₉ClFN | 173.62 | - |

| 1-(4-Chloro-2-fluorophenyl)ethanone | C₈H₆ClFO | 172.58 | - |

The characterization of this compound relies on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure and stereochemistry. In ¹H NMR, characteristic signals for the aromatic protons, the methine proton, and the methyl group are observed, with their chemical shifts and coupling constants providing valuable structural information. Infrared (IR) spectroscopy typically shows characteristic absorption bands for the N-H stretching of the amine group and C-H and C=C stretching of the aromatic ring. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, which further confirms the identity of the compound. A common fragmentation would involve the loss of a methyl group to form a stable benzylic cation.

Emerging Research Avenues in Fluorinated Chiral Amine Chemistry

The field of fluorinated chiral amine chemistry is continually evolving, driven by the demand for novel and more effective pharmaceuticals. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. alfa-chemistry.com Consequently, there is a strong research focus on developing new and more efficient methods for the synthesis of these valuable compounds.

Recent developments in catalysis are at the forefront of this research. This includes the design of novel chiral ligands and catalysts that offer higher enantioselectivity, broader substrate scope, and improved catalytic efficiency. acs.orgnih.gov Researchers are exploring non-precious metal catalysts as more sustainable and cost-effective alternatives to traditional rhodium and iridium catalysts. nih.gov Furthermore, the use of biocatalysis, employing enzymes such as imine reductases and transaminases, is gaining traction as a green and highly selective method for chiral amine synthesis. researchgate.net

Another emerging area is the development of novel fluorination and fluoroalkylation reactions . These methods aim to introduce fluorine atoms or fluorinated groups into molecules at later stages of a synthetic sequence, providing greater flexibility in the design of new drug candidates. The development of new fluorinated building blocks also plays a crucial role in expanding the accessible chemical space. acs.orgchimia.chrsc.org

The exploration of the unique conformational properties of fluorinated molecules is also a key research avenue. The presence of fluorine can influence the preferred conformation of a molecule, which can have a profound impact on its biological activity. Understanding these conformational effects is crucial for the rational design of new drugs.

Potential for Expanded Chemical Libraries Based on this Core Structure

The this compound core structure serves as a versatile scaffold for the generation of diverse chemical libraries for high-throughput screening in drug discovery. The primary amine functionality provides a convenient handle for a variety of chemical modifications.

N-Alkylation and N-Acylation are common reactions used to introduce a wide range of substituents at the nitrogen atom. nih.gov These reactions can be used to modulate the steric and electronic properties of the molecule, which can influence its interaction with biological targets. For instance, the synthesis of a series of N-substituted derivatives can lead to the discovery of compounds with improved potency or selectivity.

The amine group can also be used as a directing group in C-H activation reactions , allowing for the functionalization of the aromatic ring at specific positions. This opens up possibilities for creating novel and complex molecular architectures.

Furthermore, this compound can be incorporated into larger molecules through amide bond formation or by serving as a key fragment in the synthesis of heterocyclic compounds. This allows for the construction of a wide array of compounds with diverse biological activities. For example, it is a key intermediate in the synthesis of certain central nervous system (CNS) agents and selective receptor modulators. chemguide.co.uk

The combination of the chiral center and the substituted aromatic ring provides a rich platform for creating structural diversity. By systematically varying the substituents on the nitrogen atom and the aromatic ring, vast chemical libraries can be generated, increasing the probability of identifying novel drug candidates with desired therapeutic properties.

Q & A

Q. What are the optimized synthetic routes for 1-(4-Chloro-2-fluorophenyl)ethan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation, amination, and purification steps. A common approach is nitration of chlorobenzene derivatives followed by fluorination at the ortho position and reductive amination of the resulting ketone. Continuous flow reactors are recommended for improved yield and purity by maintaining precise temperature and pressure control . Key parameters include solvent choice (e.g., THF for amination), catalyst selection (e.g., palladium for hydrogenation), and reaction time optimization (typically 12–24 hours).

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- ¹H NMR : The aromatic region (6.5–8.0 ppm) shows distinct splitting patterns due to chlorine and fluorine substituents. The ethylamine chain (CH₂CH₂NH₂) appears as a triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~2.8 ppm, CH₂NH₂).

- ¹³C NMR : The fluorinated carbon resonates at ~160 ppm (C-F coupling), while the chlorine-substituted carbon appears at ~125 ppm.

- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-F (~1220 cm⁻¹) provide diagnostic peaks .

Q. What are the primary chemical reactions involving the amine group in this compound?

The primary amine undergoes:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

- Schiff base formation : Condenses with aldehydes/ketones under acidic conditions.

- Reductive alkylation : Forms secondary amines via reaction with carbonyl compounds and reducing agents (e.g., NaBH₃CN). These reactions are critical for derivatization in drug discovery .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of halogenated derivatives?

Single-crystal X-ray diffraction using SHELXL or similar software is ideal. For this compound, heavy atoms (Cl, F) enhance scattering contrast, enabling precise determination of bond angles and torsional strain. Refinement protocols should include anisotropic displacement parameters and hydrogen bonding analysis to validate the amine group’s orientation .

Q. What experimental and computational methods address contradictory data in structure-activity relationship (SAR) studies?

- Experimental : Perform dose-response assays (e.g., IC₅₀ measurements) across multiple cell lines to validate receptor binding hypotheses.

- Computational : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like serotonin transporters. Compare results with analogs (e.g., 1-(3-Chloro-4-fluorophenyl)ethan-1-amine) to identify substituent effects .

Q. How does the electronic effect of chlorine/fluorine substitution influence reactivity in cross-coupling reactions?

Chlorine’s electron-withdrawing nature activates the phenyl ring for nucleophilic aromatic substitution, while fluorine’s inductive effect stabilizes intermediates in Suzuki-Miyaura couplings. Use DFT calculations (Gaussian 16) to map charge distribution and predict regioselectivity in Pd-catalyzed reactions .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Process optimization : Employ inline FTIR monitoring to track intermediate formation.

- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA).

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce metal contamination .

Methodological Guidance

- Contradictory Data Resolution : When NMR spectra conflict with theoretical predictions, validate via heteronuclear correlation experiments (HSQC, HMBC) or isotopic labeling .

- Crystallization Challenges : If crystals fail to form, try vapor diffusion with ethanol/water mixtures or co-crystallization agents (e.g., tartaric acid) .

- Bioactivity Validation : Pair in vitro assays (e.g., radioligand binding) with in silico ADMET profiling (SwissADME) to prioritize lead compounds .